An In-Depth Technical Guide to the Synthesis of 6,6-Difluoro-oxazepane Hydrochloride
An In-Depth Technical Guide to the Synthesis of 6,6-Difluoro-oxazepane Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry for modulating physicochemical and pharmacological properties. The 6,6-difluoro-oxazepane moiety represents a valuable scaffold, offering a unique combination of a conformationally flexible seven-membered ring and a gem-difluoro group as a lipophilic bioisostere of a carbonyl group. This guide provides a comprehensive, technically detailed pathway for the synthesis of 6,6-difluoro-oxazepane hydrochloride. The proposed synthesis is grounded in established chemical transformations, including ring-closing metathesis, selective oxidation, and deoxofluorination, providing a robust framework for researchers in drug discovery and development.
Introduction: The Significance of Fluorinated Scaffolds
The strategic incorporation of fluorine into organic molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The gem-difluoromethylene unit (CF2) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, and other functionalities, while altering the local electronics and lipophilicity of the molecule. The oxazepane ring system, a seven-membered heterocycle, provides access to a greater diversity of chemical space compared to more common five- and six-membered rings. The combination of these two features in 6,6-difluoro-oxazepane hydrochloride makes it an attractive building block for the development of novel therapeutics.
This guide details a plausible and robust multi-step synthesis of 6,6-difluoro-oxazepane hydrochloride, starting from readily available precursors. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and validation checkpoints.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 6,6-difluoro-oxazepane hydrochloride, suggests a pathway that hinges on the late-stage introduction of the gem-difluoro group. The hydrochloride salt can be readily formed from the free amine in the final step. The core of the synthesis is the construction of the oxazepane ring and the subsequent fluorination.
The key disconnection points are:
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Final Salt Formation: The hydrochloride salt is formed from the free base of 6,6-difluoro-oxazepane.
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Gem-Difluorination: The 6,6-difluoro group can be installed via the deoxofluorination of a precursor ketone, oxazepan-6-one. This is a common and effective strategy for synthesizing gem-difluoroalkanes.[1][2][3]
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Oxazepane Ring Formation: The oxazepan-6-one can be envisioned to be formed from a linear amino alcohol precursor through cyclization. A robust method for forming the seven-membered ring is essential.
Based on this analysis, the following forward synthesis is proposed:
Caption: Proposed synthetic pathway for 6,6-difluoro-oxazepane hydrochloride.
Detailed Synthesis Pathway and Experimental Protocols
Step 1: Synthesis of N-Boc-oxazepan-6-one (Key Intermediate)
The synthesis of the key ketone intermediate is a multi-step process that begins with the coupling of two commercially available starting materials, followed by the formation of the seven-membered ring and subsequent functional group manipulations.
3.1. Synthesis of N-Boc-N-allyl-3-butenyl ether
This step involves a Williamson ether synthesis to couple the two alkene-containing fragments.
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Protocol:
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To a solution of N-Boc-allylamine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
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Allow the mixture to warm to room temperature and stir for 30 minutes.
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Add a solution of 4-bromo-1-butene (1.1 eq) in THF.
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Heat the reaction mixture to reflux and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
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Cool the reaction to room temperature and quench carefully with water.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the crude product by column chromatography on silica gel to afford N-Boc-N-allyl-3-butenyl ether.
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Causality: The use of a strong base like NaH is necessary to deprotonate the carbamate nitrogen, forming a nucleophile that readily displaces the bromide from 4-bromo-1-butene. THF is a suitable aprotic solvent for this reaction.
3.2. Synthesis of N-Boc-2,3,4,7-tetrahydrooxazepine
Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes. The Grubbs catalyst is a highly effective catalyst for this transformation.
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Protocol:
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Dissolve N-Boc-N-allyl-3-butenyl ether (1.0 eq) in anhydrous dichloromethane (DCM) and degas the solution with argon for 20 minutes.
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Add Grubbs' second-generation catalyst (0.01-0.05 eq).
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Heat the mixture to reflux under an argon atmosphere and monitor the reaction by TLC.
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Upon completion, cool the reaction to room temperature and concentrate in vacuo.
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Purify the residue by column chromatography on silica gel to yield N-Boc-2,3,4,7-tetrahydrooxazepine.
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Causality: The Grubbs catalyst facilitates the intramolecular reaction between the two terminal alkenes, leading to the formation of the seven-membered ring and the liberation of ethylene gas. The choice of the second-generation catalyst ensures high efficiency and functional group tolerance.
3.3. Synthesis of N-Boc-oxazepan-6-ol
The alkene within the newly formed ring is converted to an alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov selectivity.
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Protocol:
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To a solution of N-Boc-2,3,4,7-tetrahydrooxazepine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add borane-tetrahydrofuran complex (1 M in THF, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Cool the mixture back to 0 °C and slowly add a solution of sodium hydroxide (3 M aq, 3.0 eq) followed by dropwise addition of hydrogen peroxide (30% aq, 3.0 eq).
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Stir the mixture at room temperature for 2 hours.
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Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography to give N-Boc-oxazepan-6-ol.
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Causality: The hydroboration step adds a borane across the double bond, with the boron atom adding to the less substituted carbon. Subsequent oxidation with alkaline hydrogen peroxide replaces the boron with a hydroxyl group, resulting in the anti-Markovnikov alcohol.
3.4. Synthesis of N-Boc-oxazepan-6-one
The secondary alcohol is oxidized to the corresponding ketone.
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Protocol:
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Dissolve N-Boc-oxazepan-6-ol (1.0 eq) in DCM.
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Add Dess-Martin periodinane (DMP, 1.5 eq) portion-wise at room temperature.
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Stir the reaction mixture until TLC indicates complete consumption of the starting material.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.
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Separate the layers and extract the aqueous layer with DCM.
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Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography to yield N-Boc-oxazepan-6-one.
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Causality: Dess-Martin periodinane is a mild and selective oxidizing agent for converting primary and secondary alcohols to aldehydes and ketones, respectively. It operates under neutral conditions, which is advantageous for substrates with sensitive functional groups.
Step 2: Deoxofluorination to Synthesize N-Boc-6,6-difluoro-oxazepane
This is the crucial step where the gem-difluoro group is introduced. Deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) are commonly used for this transformation.[3]
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Protocol:
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To a solution of N-Boc-oxazepan-6-one (1.0 eq) in anhydrous DCM at -78 °C under an inert atmosphere, add DAST (2.0-3.0 eq) dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Monitor the reaction by 19F NMR or GC-MS.
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Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify by column chromatography on silica gel to afford N-Boc-6,6-difluoro-oxazepane.
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Causality: DAST reacts with the ketone to form an intermediate that subsequently eliminates to form the gem-difluoride. The reaction is typically performed at low temperatures to control reactivity and minimize side reactions. Deoxo-Fluor® is a more thermally stable alternative to DAST and may offer advantages in terms of safety and handling.[3]
Step 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.
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Protocol:
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Dissolve N-Boc-6,6-difluoro-oxazepane (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (4 M) or diethyl ether.
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Stir the mixture at room temperature for 1-2 hours.
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The hydrochloride salt will precipitate out of the solution.
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Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6,6-difluoro-oxazepane hydrochloride as a white solid.[4][5]
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Causality: The strong acidic conditions cleave the tert-butoxycarbonyl (Boc) protecting group, liberating the free amine. The amine is then protonated by the hydrochloric acid present in the reaction medium to form the stable hydrochloride salt.
Data Summary and Characterization
The successful synthesis of 6,6-difluoro-oxazepane hydrochloride and its intermediates should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Expected Mass (m/z) [M+H]+ | Key 1H NMR Signals (δ, ppm) | Key 19F NMR Signals (δ, ppm) |
| N-Boc-oxazepan-6-one | C10H17NO3 | 200.12 | ~3.5-3.8 (m, -CH2-N-), ~2.5-2.8 (m, -CH2-C=O), 1.45 (s, 9H, t-Bu) | N/A |
| N-Boc-6,6-difluoro-oxazepane | C10H17F2NO2 | 222.12 | ~3.4-3.7 (m, -CH2-N-), ~2.0-2.3 (m, -CH2-CF2-), 1.45 (s, 9H, t-Bu) | ~ -90 to -110 (triplet or multiplet) |
| 6,6-Difluoro-oxazepane HCl | C5H10ClF2NO | 158.04 (free base) | ~3.6-3.9 (m, -CH2-NH2+-), ~2.2-2.5 (m, -CH2-CF2-) | ~ -90 to -110 (triplet or multiplet) |
Conclusion
This technical guide outlines a comprehensive and scientifically sound synthetic pathway for 6,6-difluoro-oxazepane hydrochloride. By leveraging established and reliable chemical transformations, this guide provides a practical framework for researchers to access this valuable fluorinated scaffold. The detailed protocols and mechanistic rationale are intended to empower scientists in drug discovery and development to explore the chemical space of fluorinated heterocycles and accelerate the design of next-generation therapeutics.
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